molecular formula C11H13ClF3NO B1498168 2-(3-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride

2-(3-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride

Cat. No.: B1498168
M. Wt: 267.67 g/mol
InChI Key: UDJYFASGDHPCQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C11H12F3NOHCl It is known for its trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride typically involves the reaction of 3-(trifluoromethoxy)benzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction. The resulting product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(3-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride
  • 2-(3-(Methoxy)phenyl)pyrrolidine hydrochloride
  • 2-(3-(Chloromethoxy)phenyl)pyrrolidine hydrochloride

Uniqueness

2-(3-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to its analogs .

Properties

Molecular Formula

C11H13ClF3NO

Molecular Weight

267.67 g/mol

IUPAC Name

2-[3-(trifluoromethoxy)phenyl]pyrrolidine;hydrochloride

InChI

InChI=1S/C11H12F3NO.ClH/c12-11(13,14)16-9-4-1-3-8(7-9)10-5-2-6-15-10;/h1,3-4,7,10,15H,2,5-6H2;1H

InChI Key

UDJYFASGDHPCQC-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=CC(=CC=C2)OC(F)(F)F.Cl

Origin of Product

United States

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